![molecular formula C17H18N2O2 B14485933 1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one CAS No. 64334-82-3](/img/structure/B14485933.png)
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one is a chemical compound that belongs to the class of ergoline derivatives Ergoline derivatives are known for their diverse biological activities and are often found in natural products, such as ergot alkaloids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one typically involves the modification of ergoline structures. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions to form the indole ring . This intermediate can then be further modified to introduce the hydroxymethyl and ethanone groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The double bonds in the ergoline structure can be reduced to form saturated derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated ergoline derivatives.
Substitution: Formation of various substituted ergoline derivatives.
Aplicaciones Científicas De Investigación
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex ergoline derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The specific pathways involved depend on the target receptors and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Lysergic acid diethylamide (LSD): Another ergoline derivative known for its psychoactive properties.
Ergotamine: An ergot alkaloid used in the treatment of migraines.
Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease.
Uniqueness
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its hydroxymethyl and ethanone groups may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
64334-82-3 |
|---|---|
Fórmula molecular |
C17H18N2O2 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
1-[(6aR,10aR)-9-(hydroxymethyl)-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-7-yl]ethanone |
InChI |
InChI=1S/C17H18N2O2/c1-10(21)19-8-11(9-20)5-14-13-3-2-4-15-17(13)12(7-18-15)6-16(14)19/h2-5,7,14,16,18,20H,6,8-9H2,1H3/t14-,16-/m1/s1 |
Clave InChI |
IMIXBTCUOOZSPU-GDBMZVCRSA-N |
SMILES isomérico |
CC(=O)N1CC(=C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CO |
SMILES canónico |
CC(=O)N1CC(=CC2C1CC3=CNC4=CC=CC2=C34)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


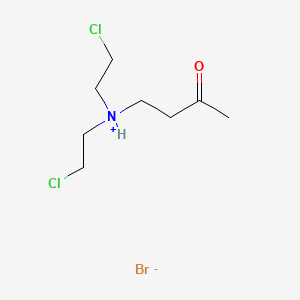
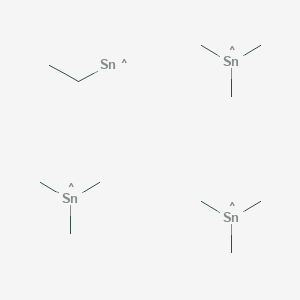

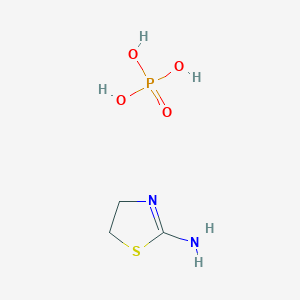
![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)
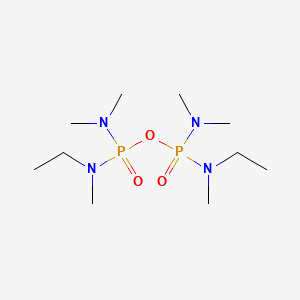

![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)
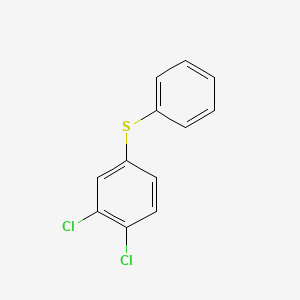
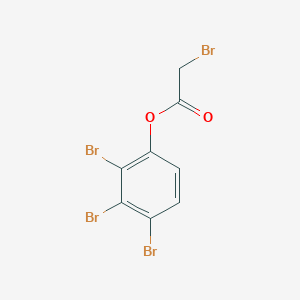
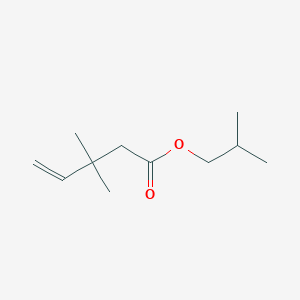
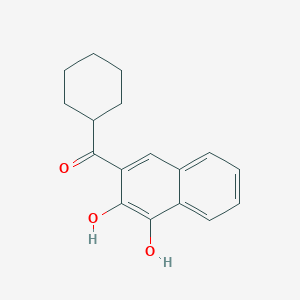
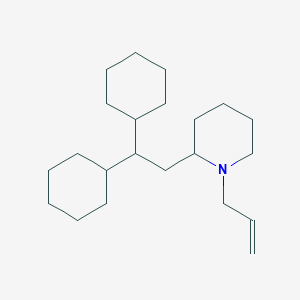
![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)
